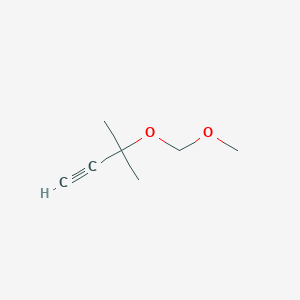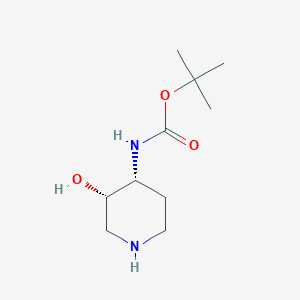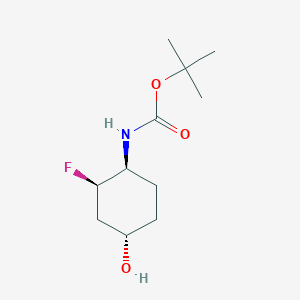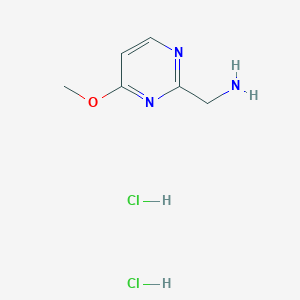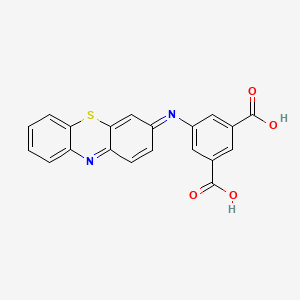
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acid
Overview
Description
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic acid, also known as PTZ-dicarboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of phenothiazine, a heterocyclic compound that has been widely used in medicine and biology. PTZ-dicarboxylic acid has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions of research.
Mechanism of Action
The mechanism of action of 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. It has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two important antioxidant enzymes. It has also been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Biochemical and Physiological Effects:
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research related to 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and more research is needed to determine its potential therapeutic effects in humans. Another area of interest is its potential use in photodynamic therapy for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and more research is needed to determine its efficacy in humans. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for its future use in medicine and biology.
In conclusion, 5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid is a promising compound that has shown potential applications in various fields of scientific research. Its low toxicity, high stability, and cost-effective synthesis make it an attractive option for research. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations.
Scientific Research Applications
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acidylic acid has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. It has been used in studies related to the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizer to destroy cancer cells.
properties
IUPAC Name |
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-19(24)11-7-12(20(25)26)9-14(8-11)21-13-5-6-16-18(10-13)27-17-4-2-1-3-15(17)22-16/h1-10H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHFIMIYXLIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenothiazin-3-ylideneamino)benzene-1,3-dicarboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


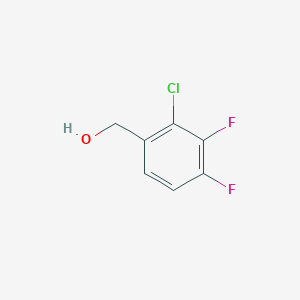
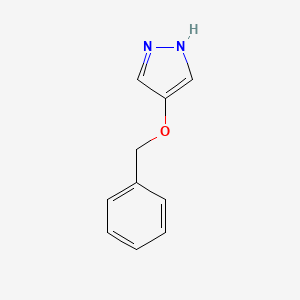
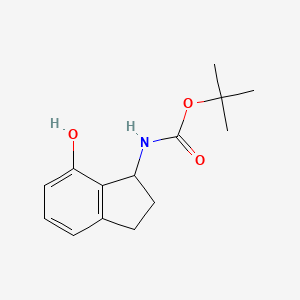
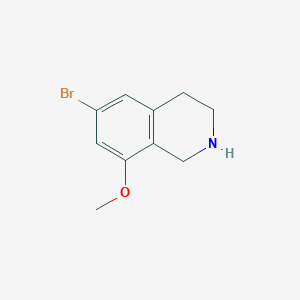
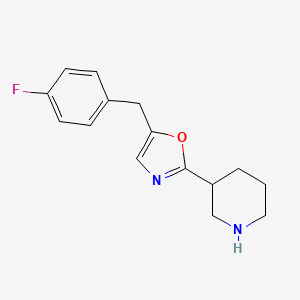

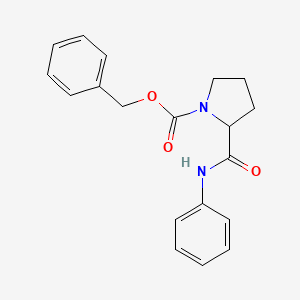
![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
